BOC-Val-Ala-OMe

Description

BenchChem offers high-quality BOC-Val-Ala-OMe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BOC-Val-Ala-OMe including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

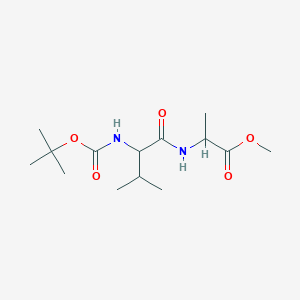

methyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O5/c1-8(2)10(16-13(19)21-14(4,5)6)11(17)15-9(3)12(18)20-7/h8-10H,1-7H3,(H,15,17)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOSSFVOMTYCFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BOC-Val-Ala-OMe chemical structure and properties

Chemical Structure, Synthesis, and Applications in Drug Development

Executive Summary

Boc-Val-Ala-OMe (N-tert-butoxycarbonyl-L-valyl-L-alanine methyl ester) is a protected dipeptide intermediate critical to the synthesis of bioactive peptides and antibody-drug conjugate (ADC) linkers.[1] Functioning primarily as a hydrophobic structural motif, the Val-Ala sequence is highly relevant in medicinal chemistry due to its specific recognition by lysosomal enzymes, particularly cathepsin B and elastase .

This guide provides a comprehensive technical analysis of Boc-Val-Ala-OMe, detailing its physicochemical properties, validated synthesis protocols, and analytical characterization. It serves as a definitive reference for researchers utilizing this compound as a building block for protease-cleavable linkers or as a model substrate in mechanistic studies.

Chemical Identity & Structural Analysis

Boc-Val-Ala-OMe consists of two hydrophobic amino acids, L-Valine and L-Alanine, coupled via an amide bond. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is masked as a methyl ester (OMe), rendering the molecule orthogonal to standard Fmoc/tBu solid-phase synthesis strategies but highly effective for solution-phase chemistry.

Table 1: Chemical Identification Data

| Property | Specification |

| IUPAC Name | Methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylbutanoyl]amino]propanoate |

| Common Name | Boc-Val-Ala-OMe |

| CAS Number | 15275-65-7 |

| Molecular Formula | C₁₄H₂₆N₂O₅ |

| Molecular Weight | 302.37 g/mol |

| SMILES | CC(C)C(=O)NC(=O)OC |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

Synthesis & Production Protocol

The synthesis of Boc-Val-Ala-OMe is typically achieved via solution-phase coupling. The following protocol utilizes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling reagent, ensuring high enantiomeric purity and yield.

Reaction Mechanism

The reaction proceeds through the activation of the carboxylic acid of Boc-Val-OH by HBTU in the presence of a base (DIPEA), forming an active ester. This intermediate undergoes nucleophilic attack by the free amine of H-Ala-OMe (liberated in situ from its hydrochloride salt), resulting in the formation of the peptide bond.

Experimental Protocol (Standard Operating Procedure)

Reagents:

-

Boc-Val-OH (1.0 equiv)

-

H-Ala-OMe·HCl (1.0 equiv)[2]

-

HBTU (1.1 equiv)[2]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, dissolve Boc-Val-OH (10 mmol) and HBTU (11 mmol) in anhydrous DCM (50 mL). Stir at 0°C under nitrogen for 15 minutes.

-

Neutralization: Add DIPEA (30 mmol) to the mixture. The solution may turn slightly yellow.

-

Coupling: Add H-Ala-OMe·HCl (10 mmol) directly to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1; Stain: Ninhydrin or PMA).

-

Work-up:

-

Dilute with EtOAc (100 mL).

-

Wash sequentially with 1M HCl (2x), sat. NaHCO₃ (2x), and Brine (1x).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield Boc-Val-Ala-OMe as a white solid.

Synthesis Workflow Diagram

Caption: Logical workflow for the solution-phase synthesis of Boc-Val-Ala-OMe using HBTU activation.

Analytical Characterization

Verification of the structure is performed using Proton Nuclear Magnetic Resonance (

Proton NMR ( H NMR) Data

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[3][4]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 6.50 - 6.52 | Doublet (d) | 1H | NH (Amide) | Ala Nitrogen proton |

| 5.10 - 5.12 | Doublet (d) | 1H | NH (Carbamate) | Val Nitrogen proton (Boc) |

| 4.55 - 4.62 | Multiplet (m) | 1H | Chiral center of Alanine | |

| 3.92 - 3.96 | Multiplet (m) | 1H | Chiral center of Valine | |

| 3.75 | Singlet (s) | 3H | O-CH₃ | Methyl Ester group |

| 2.10 - 2.20 | Multiplet (m) | 1H | Isopropyl methine | |

| 1.45 | Singlet (s) | 9H | C(CH₃)₃ | Boc tert-butyl group |

| 1.41 | Doublet (d) | 3H | Alanine methyl side chain | |

| 0.90 - 0.98 | Doublets (dd) | 6H | Valine isopropyl methyls |

Mass Spectrometry

-

Method: ESI-MS (Positive Mode)

-

Expected Ion:

[5] -

Calculated Mass:

Da -

Observed m/z: ~325.2

Applications in Drug Development

Boc-Val-Ala-OMe is not merely a synthetic intermediate; its specific dipeptide sequence is a privileged structure in medicinal chemistry.

Protease-Cleavable Linkers (ADCs)

The Val-Ala (VA) dipeptide sequence is a classic substrate for lysosomal proteases, specifically Cathepsin B . In Antibody-Drug Conjugates (ADCs), this sequence serves as a linker that is stable in blood plasma but rapidly cleaved upon internalization into the tumor cell lysosome.

-

Mechanism: The enzyme recognizes the hydrophobic Val-Ala motif.

-

Cleavage Site: Hydrolysis occurs at the C-terminus of the Alanine residue.

-

Role of Boc-Val-Ala-OMe: It is the precursor to the Val-Ala-PAB (para-aminobenzyl) linker system. The methyl ester is hydrolyzed to the acid (Boc-Val-Ala-OH), coupled to PAB, and then attached to a cytotoxic payload (e.g., MMAE).

Elastase Substrate Modeling

Human Neutrophil Elastase (HNE) preferentially cleaves peptides with small hydrophobic residues like Alanine or Valine at the P1 position. Boc-Val-Ala-OMe serves as a model substrate to assay elastase activity or to screen for inhibitors by replacing the ester with an electrophilic "warhead" (e.g., chloromethyl ketone).

Biological Activation Pathway

Caption: Pathway from Boc-Val-Ala-OMe precursor to active drug release in Antibody-Drug Conjugates.[6]

References

-

Sigma-Aldrich. Boc-Ala-OMe Product Specification & CAS 28875-17-4. Retrieved from

-

BroadPharm. Boc-Val-Ala-OH ADC Linker Properties. Retrieved from

-

PubChem. Boc-Val-Ala-Ala-OMe Compound Summary (CID 102402959). Retrieved from

-

Nanjo, T. et al. (2025).[2] Synthesis of Chlorinated Oligopeptides via N-Chloropeptide Strategy. Amazon AWS S3. Retrieved from

-

ResearchGate. Efficient Sustainable Tool for Monitoring Chemical Reactions... (ESI-MS of Boc-Val-Ala-OMe). Retrieved from

Sources

An In-Depth Technical Guide to the Synthesis and Application of N-BOC-L-Valyl-L-Alanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Val-Ala Dipeptide Motif in Advanced Therapeutics

In the landscape of modern drug development, particularly in the realm of targeted therapies, the strategic design of molecular components is paramount. Dipeptides, the simplest peptide units, serve as critical building blocks in constructing more complex therapeutic agents. Among these, the L-valyl-L-alanine (Val-Ala) moiety has garnered significant attention, primarily for its role as an enzymatically cleavable linker in antibody-drug conjugates (ADCs).[1][2] ADCs are a powerful class of biopharmaceuticals that deliver potent cytotoxic agents directly to cancer cells, and the linker's stability in circulation and its selective cleavage within the target cell are crucial for both efficacy and safety.[]

The Val-Ala linker is designed to be stable in the bloodstream, minimizing premature drug release and off-target toxicity.[2] Upon internalization of the ADC into a cancer cell, the Val-Ala dipeptide is recognized and cleaved by specific lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[][4] This targeted release of the cytotoxic payload at the site of action enhances the therapeutic index of the drug.[2] The N-terminally protected and C-terminally esterified form of this dipeptide, N-BOC-L-Valyl-L-Alanine Methyl Ester (BOC-Val-Ala-OMe), is a key intermediate for the synthesis of these advanced therapeutic constructs.

This in-depth technical guide provides a comprehensive overview of BOC-Val-Ala-OMe, focusing on its synthesis due to its limited commercial availability as a ready-made reagent. We will detail the physicochemical properties of the necessary starting materials, provide a step-by-step protocol for its solution-phase synthesis, discuss methods for its characterization, and explore its applications in research and drug development.

Physicochemical Properties of Starting Materials

The synthesis of BOC-Val-Ala-OMe is achieved through the coupling of two primary reagents: N-BOC-L-Valine and L-Alanine methyl ester hydrochloride. The properties of these commercially available starting materials are summarized below.

| Property | N-BOC-L-Valine | L-Alanine methyl ester hydrochloride |

| Synonyms | Boc-Val-OH | H-Ala-OMe·HCl |

| CAS Number | 13734-41-3[5][6][7][8] | 2491-20-5[9][10][11] |

| Molecular Formula | C10H19NO4 | C4H10ClNO2 |

| Molecular Weight | 217.27 g/mol [5] | 139.58 g/mol [9] |

| Appearance | White crystalline powder[7] | White powder[10] |

| Melting Point | 77-80 °C[7] | 109-111 °C[11] |

| Solubility | Soluble in Chloroform, DMF, DMSO, Methanol[7] | Soluble in Water, DMSO, Methanol[11] |

| Storage | Room temperature, sealed in dry, dark place[7] | 2-8°C, inert atmosphere[11] |

Synthesis of N-BOC-L-Valyl-L-Alanine Methyl Ester: A Step-by-Step Protocol

The synthesis of BOC-Val-Ala-OMe is a classic example of a solution-phase peptide coupling reaction. This process involves the activation of the carboxylic acid group of N-BOC-L-Valine and its subsequent reaction with the free amino group of L-Alanine methyl ester to form a peptide bond. The following protocol is a robust and widely applicable method utilizing common peptide coupling reagents.

Experimental Protocol: Solution-Phase Dipeptide Synthesis

This protocol details the coupling of N-BOC-L-Valine with L-Alanine methyl ester hydrochloride using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as the coupling reagents.[12]

Materials:

-

N-BOC-L-Valine

-

L-Alanine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

Neutralization of L-Alanine Methyl Ester Hydrochloride:

-

In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add DIPEA or TEA (1.1 equivalents) dropwise to the solution.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete neutralization of the hydrochloride salt, yielding the free base of L-Alanine methyl ester.

-

-

Activation of N-BOC-L-Valine:

-

In a separate flask, dissolve N-BOC-L-Valine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool this solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

Filter the DCU precipitate from the activated N-BOC-L-Valine solution.

-

Add the filtrate containing the activated Boc-amino acid to the solution of the free L-Alanine methyl ester from step 1.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any newly formed DCU precipitate.

-

Transfer the filtrate to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude BOC-Val-Ala-OMe by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Diagram of the Synthesis Workflow:

Caption: Solution-phase synthesis workflow for BOC-Val-Ala-OMe.

Characterization of the Synthesized Product

To ensure the identity and purity of the synthesized BOC-Val-Ala-OMe, a combination of analytical techniques should be employed.

-

Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the dipeptide, showing the characteristic peaks for the Boc group, the amino acid side chains, the peptide bond, and the methyl ester.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling of the two amino acid residues.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Applications in Research and Drug Development

BOC-Val-Ala-OMe is a valuable intermediate in the synthesis of more complex molecules for therapeutic applications.

-

Antibody-Drug Conjugates (ADCs): The primary application of the Val-Ala dipeptide is as an enzymatically cleavable linker in ADCs.[1][2] The BOC-protected and methyl-esterified form is an ideal precursor for further elaboration into a linker-payload system that can be conjugated to a monoclonal antibody.

-

Peptide-based Drug Discovery: This dipeptide can be incorporated into larger peptide sequences to study structure-activity relationships or to develop peptide-based inhibitors of enzymes.

-

Prodrug Design: The Val-Ala motif can be used to create prodrugs of small molecule therapeutics, where the dipeptide is cleaved by specific enzymes to release the active drug at the target site.

Safe Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust or contact with skin and eyes.

Storage:

-

Store BOC-Val-Ala-OMe in a tightly sealed container in a cool, dry, and dark place.

-

For long-term storage, refrigeration at 2-8°C is recommended to maintain its stability.

Reputable Suppliers for Starting Materials

| Supplier | Product |

| Sigma-Aldrich (Merck) | N-BOC-L-Valine, L-Alanine methyl ester hydrochloride |

| TCI Chemicals | N-BOC-L-Valine, L-Alanine methyl ester hydrochloride |

| Aapptec | N-BOC-L-Valine |

| Chem-Impex | L-Alanine methyl ester hydrochloride |

| Simson Pharma | N-BOC-L-Valine |

| CD Formulation | N-BOC-L-Valine |

| BLD Pharm | L-Alanine methyl ester hydrochloride |

| IndiaMART | N-BOC-L-Valine |

| ChemicalBook | L-Alanine methyl ester hydrochloride |

References

-

IndiaMART. Boc -L- Val- OH,CASNO13734-41-3. Available from: [Link]

-

CD Formulation. BOC-L-Valine. Available from: [Link]

-

Aapptec. Boc-Val-OH, N-Boc-L-valine; CAS 13734-41-3. Available from: [Link]

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

-

Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as a superior linker to Val–Ala. Mol. Pharmaceutics. Available from: [Link]

-

Dipeptide Syntheses via Activated α-‐Aminoesters. Org. Synth. 2015. Available from: [Link]

-

Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. ACS Omega. Available from: [Link]

-

benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Org. Synth. 1985. Available from: [Link]

-

A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Adv. 2024. Available from: [Link]

-

Organic Syntheses Procedure. Available from: [Link]

-

Supporting Information for: Membrane Enhanced Peptide Synthesis Experimental Methods. Available from: [Link]

-

Cleavable linkers in antibody–drug conjugates. University of Cambridge. Available from: [Link]

-

AxisPharm. Val-ala linkers. Available from: [Link]

Sources

- 1. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Val-ala linkers - ADC Linkers | AxisPharm [axispharm.com]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BOC-VAL-OME One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 8. chempep.com [chempep.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility and Stability of BOC-Val-Ala-OMe

Executive Summary

BOC-Val-Ala-OMe (N-tert-butoxycarbonyl-L-valyl-L-alanine methyl ester) is a fully protected dipeptide intermediate commonly utilized in peptide synthesis and medicinal chemistry. Structurally, it is characterized by high lipophilicity due to the presence of the tert-butyl carbamate (Boc) protecting group at the N-terminus, the methyl ester (OMe) at the C-terminus, and two hydrophobic side chains (Isopropyl from Valine, Methyl from Alanine).

This guide provides a definitive technical analysis of its physicochemical behavior. Key takeaways:

-

Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM). Practically insoluble in water.

-

Stability: Exhibits orthogonal stability.[1] The Boc group is acid-labile but base-stable; the methyl ester is base-labile (saponification) but stable to mild acid.

-

Handling: Requires moisture-free storage to prevent slow ester hydrolysis and racemization.

Physicochemical Profile

| Property | Description |

| Chemical Name | N-tert-butoxycarbonyl-L-valyl-L-alanine methyl ester |

| Molecular Formula | C₁₄H₂₆N₂O₅ |

| Molecular Weight | ~302.37 g/mol |

| Physical State | White to off-white crystalline powder |

| Lipophilicity | High (LogP > 0 estimated); Hydrophobic character dominates |

| pKa | No ionizable groups in pH 2–10 range (fully protected) |

Structural Implications

The molecule lacks free hydrogen bond donors/acceptors capable of interacting significantly with water. The bulky Boc group and the valine side chain create steric hindrance, further reducing aqueous solubility but enhancing solubility in organic solvents by disrupting crystal lattice energy.

Solubility Analysis

Solvent Compatibility Matrix

The following data summarizes the solubility profile based on the "like dissolves like" principle and standard peptide synthesis behaviors.

| Solvent Class | Specific Solvent | Solubility Rating | Application |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Synthesis, Purification, Transfer |

| Polar Aprotic | DMF, DMSO | Excellent (>100 mg/mL) | Reaction solvent, Stock solutions |

| Alcohols | Methanol, Ethanol | Good | Crystallization, Hydrogenation solvent |

| Esters | Ethyl Acetate | Moderate/Good | Extraction workup |

| Ethers | Diethyl Ether, MTBE | Poor/Insoluble | Precipitation (Anti-solvent) |

| Aqueous | Water, PBS | Insoluble | Washing (removes salts/impurities) |

| Hydrocarbons | Hexane, Heptane | Insoluble | Precipitation (Anti-solvent) |

Dissolution Protocol for Biological Assays

Since BOC-Val-Ala-OMe is water-insoluble, biological applications require a co-solvent system.

-

Primary Solubilization: Dissolve the solid peptide in 100% DMSO to create a high-concentration stock (e.g., 20–50 mM).

-

Dilution: Slowly add the DMSO stock to the aqueous buffer (PBS or media) while vortexing.

-

Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity or compound precipitation.

-

Observation: If turbidity occurs, the compound has precipitated. Reduce the stock concentration.

-

Visualization: Solubility Workflow

Figure 1: Decision tree for solubilizing BOC-Val-Ala-OMe based on application.

Stability Profile

Chemical Stability (Orthogonal Reactivity)

The stability of BOC-Val-Ala-OMe is defined by its two protecting groups. They allow for selective modification of either terminus.

-

Acid Stability (Boc Group):

-

Labile: Strong acids (Trifluoroacetic acid (TFA), HCl in Dioxane, HBr in Acetic Acid). Exposure removes the Boc group, yielding H-Val-Ala-OMe.

-

Stable: Weak acids (Acetic acid, dilute citric acid) used during workups.

-

-

Base Stability (Methyl Ester):

-

Labile: Strong bases (NaOH, LiOH, KOH). Exposure hydrolyzes the ester, yielding BOC-Val-Ala-OH (Saponification).

-

Stable: Tertiary amines (Triethylamine, DIPEA) used in coupling reactions.

-

-

Thermal Stability:

-

Stable at room temperature in solid form.

-

Avoid heating >40°C in basic solution to prevent racemization (epimerization at the Alpha-carbon).

-

Storage Recommendations

-

Solid State: Store at -20°C in a desiccator. Protect from moisture to prevent slow hydrolysis of the methyl ester.

-

Solution State:

-

DMSO/DMF: Stable for weeks at -20°C.

-

Aqueous/Buffer: Unstable. Prepare fresh. The ester bond is susceptible to hydrolysis at physiological pH (7.4) over prolonged periods (days).

-

Visualization: Degradation & Deprotection Pathways

Figure 2: Chemical fate of BOC-Val-Ala-OMe under acidic, basic, and stress conditions.

Experimental Protocols

Protocol: HPLC Stability Assay

To verify the integrity of BOC-Val-Ala-OMe over time or under stress conditions.

Materials:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 5µm, 4.6x150mm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Detection: UV at 210 nm (peptide bond) and 254 nm.

Methodology:

-

Sample Prep: Dissolve 1 mg of BOC-Val-Ala-OMe in 1 mL of ACN.

-

Gradient: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.

-

Analysis:

-

BOC-Val-Ala-OMe will elute late (high %B) due to hydrophobicity.

-

Degradation products (H-Val-Ala-OMe or BOC-Val-Ala-OH) are more polar and will elute earlier (lower retention time).

-

-

Acceptance Criteria: Purity area > 95%. Any new peak > 1% indicates instability.

Protocol: Solubility Limit Test (Visual)

Use this rapid test to determine if a specific solvent is suitable for your concentration requirements.

-

Weigh 10 mg of BOC-Val-Ala-OMe into a clear glass vial.

-

Add 100 µL of the target solvent (starting concentration equivalent to 100 mg/mL).

-

Vortex for 30 seconds.

-

Check:

-

Clear solution: Solubility > 100 mg/mL.

-

Particulates visible: Add solvent in 100 µL increments until clear.

-

-

Calculate: Solubility (mg/mL) = Mass (mg) / Total Volume (mL).

References

-

Greene, T.W.[1] & Wuts, P.G.M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed mechanisms of Boc acidolysis and ester saponification).

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4] Chemical Reviews, 109(6), 2455-2504.

-

Sigma-Aldrich. (n.d.).[5] Boc-Ala-OMe Product Specification. (Used as a proxy for physicochemical properties of Boc-dipeptide methyl esters).

-

BroadPharm. (n.d.). Boc-Val-Ala-OH ADC Linker Properties. (Reference for Val-Ala dipeptide stability and solubility behavior).

-

PubChem. (2024).[6] Compound Summary: Boc-Val-Ala-Ala-OMe. National Library of Medicine.

Sources

Mechanistic Insight: BOC-Val-Ala-OMe in Proteolytic Systems

Executive Summary

BOC-Val-Ala-OMe (

This guide details the molecular kinetics of this interaction, the catalytic mechanism of its hydrolysis, and the experimental protocols required to utilize it in drug development and enzymatic profiling.

Chemical Identity & Physicochemical Profile[1][2]

| Property | Specification |

| Chemical Name | |

| Formula | |

| Molecular Weight | ~302.37 g/mol |

| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO); limited solubility in pure water (requires co-solvent like DMSO for biological assays). |

| Structural Motif | BOC : N-terminal protecting group (lipophilic). Val-Ala : Dipeptide recognition sequence (Hydrophobic P2-P1). OMe : C-terminal methyl ester (Scissile bond). |

Mechanism of Action: Enzymatic Hydrolysis

The biological activity of BOC-Val-Ala-OMe is defined by its susceptibility to hydrolysis by Serine Proteases , particularly Porcine Pancreatic Elastase (PPE) and Human Leukocyte Elastase (HLE) . The mechanism follows the classical serine protease catalytic triad (Ser-His-Asp) pathway.

Substrate Recognition (The "Lock and Key")

Elastase is unique among serine proteases for its specificity toward small, hydrophobic amino acids at the P1 position (the residue N-terminal to the scissile bond).

-

P1 Position (Alanine): The methyl side chain of Alanine fits perfectly into the restricted S1 specificity pocket of elastase, which is occluded by bulky residues (Val-216 and Thr-226), preventing larger substrates (like Phe/Tyr used by Chymotrypsin) from binding.

-

P2 Position (Valine): The isopropyl side chain of Valine interacts with the S2 hydrophobic pocket , stabilizing the enzyme-substrate complex (

).

Catalytic Pathway (Acylation & Deacylation)

The hydrolysis of the methyl ester (OMe) proceeds in two distinct stages:

-

Acylation (Release of Methanol):

-

The hydroxyl group of the catalytic Serine-195 attacks the carbonyl carbon of the methyl ester.

-

A tetrahedral intermediate forms, stabilized by the "Oxyanion Hole" (backbone amides of Gly-193 and Ser-195).

-

The ester bond collapses, releasing Methanol (MeOH) as the first product (

) and forming the covalent Acyl-Enzyme Intermediate .

-

-

Deacylation (Release of Acid):

-

A water molecule, activated by Histidine-57 , attacks the acyl-enzyme ester linkage.

-

A second tetrahedral intermediate forms and collapses.

-

BOC-Val-Ala-OH (Acid,

) is released, and the enzyme is regenerated.

-

Visualization of Signaling Pathway

The following diagram illustrates the catalytic cycle of Elastase with BOC-Val-Ala-OMe.

Caption: The catalytic cycle of serine protease hydrolysis acting on BOC-Val-Ala-OMe, involving acylation and deacylation steps.

Biological Applications

Elastase Inhibition Assays

BOC-Val-Ala-OMe is used as a competing substrate to determine the

Antibody-Drug Conjugates (ADCs)

The Val-Ala (and related Val-Cit) dipeptide sequence is a "gold standard" cleavable linker in ADC design.

-

Mechanism: The linker connects a cytotoxic payload (e.g., PBD dimer or Auristatin) to an antibody.

-

Activation: Upon endocytosis, the ADC enters the lysosome . Lysosomal proteases (specifically Cathepsin B ) recognize the Val-Ala motif.

-

Relevance of OMe: While the final drug uses an amide linkage to the payload, BOC-Val-Ala-OMe serves as a critical small-molecule model to validate cleavage efficiency during the early stages of linker design.

Experimental Protocol: Kinetic Hydrolysis Assay

Objective: Determine the catalytic activity of Porcine Pancreatic Elastase (PPE) using BOC-Val-Ala-OMe. Method: Potentiometric Titration (pH-Stat Method) or Colorimetric Indicator Assay. Note: Unlike pNA substrates which change color directly, ester hydrolysis releases acid, requiring pH monitoring.

Reagents

-

Buffer: 10 mM Tris-HCl, pH 8.0 (Optimum for Elastase).

-

Substrate Stock: 50 mM BOC-Val-Ala-OMe in DMSO.

-

Enzyme Solution: PPE (1 mg/mL) in 1 mM HCl (prevents autolysis).

-

Indicator (for Colorimetric): 0.01% Phenol Red (if not using pH-stat).

Step-by-Step Workflow

-

Preparation:

-

Pre-warm 2.9 mL of Buffer in a quartz cuvette or reaction vessel to 25°C.

-

Add 50 µL of Substrate Stock (Final Conc: ~0.8 mM). Ensure rapid mixing to prevent precipitation.

-

-

Baselines:

-

Record the background rate of spontaneous hydrolysis (blank) for 2 minutes.

-

-

Initiation:

-

Add 10-50 µL of Enzyme Solution.

-

Mix by inversion (3x).

-

-

Monitoring (Choose A or B):

-

A (pH-Stat - Gold Standard): Use an autotitrator to maintain pH 8.0 by adding 0.01 M NaOH. The slope of NaOH volume vs. time gives the reaction rate (

). -

B (Colorimetric): Monitor Absorbance at 560 nm (Phenol Red shift). As acid is produced, the pH drops, and absorbance decreases. Requires a standard curve of HCl vs. Absorbance.

-

-

Data Analysis:

-

Calculate Initial Velocity (

) from the linear portion of the curve (first 10% of conversion). -

Plot

vs. [Substrate] to determine

-

Data Table: Typical Kinetic Parameters (PPE)

| Parameter | Value (Approx.) | Unit | Significance |

| 0.2 - 1.5 | mM | Affinity of Elastase for Val-Ala motif. | |

| 15 - 30 | Turnover number (slow compared to specific pNA substrates). | ||

| ~20,000 | Catalytic Efficiency. |

References

-

Bieth, J., Spiess, B., & Wermuth, C. G. (1974). The synthesis and analytical use of a highly sensitive and convenient substrate of elastase. Biochemical Medicine, 11(4), 350-357. Link

-

Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies and antigen-binding activity. Bioconjugate Chemistry, 13(4), 855-869. Link

-

Powers, J. C., et al. (1977). Specificity of porcine pancreatic elastase, human leukocyte elastase and cathepsin G. Inhibition with peptide chloromethyl ketones. Biochimica et Biophysica Acta (BBA), 485(1), 156-166. Link

-

BroadPharm. (n.d.). Boc-Val-Ala-OH ADC Linker Product Guide. Link

A Senior Application Scientist's Guide to BOC-Val-Ala-OMe in Peptide Chemistry

Abstract

This technical guide provides an in-depth exploration of N-tert-butyloxycarbonyl-L-valyl-L-alanine methyl ester (BOC-Val-Ala-OMe), a pivotal dipeptide derivative in the field of peptide chemistry. We will dissect its fundamental physicochemical properties, strategic applications in both solid-phase and solution-phase peptide synthesis, and its role as a model substrate in enzymology. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and field-proven experimental protocols. We aim to elucidate the causal relationships behind methodological choices, ensuring a robust and validated understanding of this versatile building block.

Introduction: The Strategic Importance of Protected Dipeptides

Modern peptide science, a cornerstone of drug discovery and chemical biology, relies on the precise and efficient assembly of amino acid sequences.[1][2][3] The synthesis of peptides is a meticulous process that necessitates the use of protecting groups to prevent unwanted side reactions and ensure the correct formation of peptide bonds.[4][5] Among the arsenal of protective strategies, the tert-butyloxycarbonyl (BOC) group has long been a fundamental tool for the temporary protection of the α-amino group of amino acids.[][][8]

BOC-Val-Ala-OMe emerges as a particularly valuable reagent. It is a dipeptide, composed of valine and alanine, where the N-terminus of valine is protected by a BOC group, and the C-terminus of alanine is protected as a methyl ester. This pre-formed dipeptide unit offers several advantages in peptide synthesis, including the reduction of coupling steps and the potential to overcome challenges associated with "difficult sequences" that are prone to aggregation.[9] Furthermore, its well-defined structure makes it an excellent substrate for studying the specificity and kinetics of various proteases.

This guide will navigate the multifaceted roles of BOC-Val-Ala-OMe, providing both the "what" and the "why" behind its application in the laboratory.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of BOC-Val-Ala-OMe is paramount for its effective use.

Table 1: Physicochemical Properties of BOC-Val-Ala-OMe

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₆N₂O₅ | PubChem |

| Molecular Weight | 302.37 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | General Knowledge |

| Solubility | Soluble in organic solvents like DMF, DCM | General Knowledge |

| Chirality | L-Valine, L-Alanine | PubChem |

Analytical Characterization: A Two-Pronged Approach

Verifying the identity, purity, and structural integrity of BOC-Val-Ala-OMe is a critical quality control step. A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive analysis.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the dipeptide. A reversed-phase C18 column is typically employed with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). The retention time provides a key identifier, and the peak area percentage is used to quantify purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy offers detailed structural confirmation.[11][12] The chemical shifts and coupling constants of the protons on the valine and alanine residues, as well as the BOC and methyl ester groups, provide a unique fingerprint of the molecule. This technique is invaluable for confirming the correct sequence and the integrity of the protecting groups.

Core Applications in Peptide Chemistry

BOC-Val-Ala-OMe is a versatile tool with applications spanning peptide synthesis and enzymology.

Building Block in Peptide Synthesis

The primary application of BOC-Val-Ala-OMe is as a dipeptide building block in both solution-phase and solid-phase peptide synthesis (SPPS).[1][9]

In solution-phase synthesis, BOC-Val-Ala-OMe can be deprotected at either the N-terminus (BOC group removal) or the C-terminus (methyl ester hydrolysis) to allow for chain elongation.

-

N-terminal Deprotection: The BOC group is labile to acidic conditions and is typically removed using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[][8][13] This exposes the free amine of the valine residue, which can then be coupled to the activated carboxyl group of another amino acid or peptide fragment.

-

C-terminal Deprotection (Saponification): The methyl ester can be hydrolyzed using a mild base, such as sodium hydroxide in a mixture of methanol and water, to yield the free carboxylic acid. This allows for coupling with the free amine of another amino acid or peptide.

The use of protected dipeptide units like BOC-Val-Ala-OMe in SPPS can be advantageous, particularly for synthesizing long or "difficult" peptide sequences.[9] Incorporating a dipeptide in a single coupling step can improve efficiency and help to disrupt the formation of secondary structures on the resin that can hinder subsequent reactions.[9]

Workflow for SPPS using a Dipeptide Block:

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a dipeptide block.

Model Substrate for Protease Specificity Studies

BOC-Val-Ala-OMe serves as a valuable substrate for characterizing the activity and specificity of proteases.[14] Proteases are enzymes that catalyze the cleavage of peptide bonds, and understanding their substrate preferences is crucial in drug discovery for designing selective inhibitors.[15][16][17]

The Val-Ala peptide bond in BOC-Val-Ala-OMe can be a target for various proteases. By monitoring the rate of hydrolysis, for instance by HPLC or mass spectrometry, researchers can determine the kinetic parameters (Kₘ and kₖₐₜ) of an enzyme for this specific dipeptide sequence.

Experimental Workflow for Protease Assay:

Caption: Experimental workflow for a typical protease assay using BOC-Val-Ala-OMe as a substrate.

Detailed Experimental Protocols

To ensure reproducibility and success, the following are detailed, field-proven protocols for key manipulations of BOC-Val-Ala-OMe.

Protocol for N-terminal BOC Deprotection

Objective: To remove the BOC protecting group from BOC-Val-Ala-OMe to expose the N-terminal amine of valine.

Materials:

-

BOC-Val-Ala-OMe

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve BOC-Val-Ala-OMe in anhydrous DCM (approximately 10 mL per gram of dipeptide) in a round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equal volume of TFA to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected dipeptide methyl ester.

Protocol for C-terminal Methyl Ester Hydrolysis (Saponification)

Objective: To hydrolyze the methyl ester of BOC-Val-Ala-OMe to yield the free carboxylic acid.

Materials:

-

BOC-Val-Ala-OMe

-

Methanol

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve BOC-Val-Ala-OMe in methanol (approximately 10 mL per gram) in a round-bottom flask.

-

Add 1 M NaOH solution dropwise while stirring at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Remove the methanol under reduced pressure.

-

Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain BOC-Val-Ala-OH.

Conclusion and Future Perspectives

BOC-Val-Ala-OMe remains a highly relevant and valuable tool in peptide chemistry. Its utility as a dipeptide building block streamlines synthetic processes, while its defined structure provides a reliable substrate for enzymatic studies. As the demand for synthetic peptides in therapeutics and research continues to grow, the strategic use of such well-characterized building blocks will be essential for efficient and successful outcomes. Future advancements may focus on the development of novel dipeptide units with non-natural amino acids to explore new chemical spaces in drug discovery.[18] The foundational principles and methodologies outlined in this guide for BOC-Val-Ala-OMe will undoubtedly serve as a valuable reference for these future endeavors.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). Understanding the Chemistry of Boc-β-iodo-Ala-OMe in Research Applications. [Link]

-

AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]

-

CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

-

JoeChem. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

-

Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]

-

National Center for Biotechnology Information. Boc-Val-Ala-Ala-OMe. PubChem Compound Database. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Fields, G. B. (Ed.). (1997). Solid Phase Peptide Synthesis. Methods in Enzymology, 289. Academic Press.

-

Cavallaro, P. A., De Santo, M., Marinaro, R., & Leggio, A. (2024). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. ResearchGate. [Link]

-

National Center for Biotechnology Information. N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester. PubChem Compound Database. [Link]

-

ChemBK. Boc-Ala-OMe. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Durham University. (2023, June 5). The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications. Durham e-Theses. [Link]

-

ResearchGate. Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. [Link]

-

Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

-

Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]

-

Ross, A. D., et al. (2023). Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. ACS Bio & Med Chem Au. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

-

St. Hilaire, P. M., Willert, M., Juliano, M. A., Juliano, L., & Meldal, M. (1999). Substrate profiling and high resolution co-complex crystal structure of a secreted C11 protease conserved across commensal bacteria. Journal of Biological Chemistry, 274(40), 28215-28222. [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]

-

Li, L., & Garden, R. W. (2007). Methyl esterification assisted MALDI FTMS characterization of the orcokinin neuropeptide family. Journal of the American Society for Mass Spectrometry, 18(3), 464–472. [Link]

-

Park, S. H., et al. (2015). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Organic letters, 17(21), 5256–5259. [Link]

-

van der Hoorn, R. A. (2008). Four guidelines to identify bona fide protease–substrate pairs. Journal of Experimental Botany, 59(8), 1997-2004. [Link]

-

Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature reviews. Drug discovery, 20(4), 309–325. [Link]

-

Kido, H., et al. (2011). Development of substrate analogue inhibitors for the human airway trypsin-like protease HAT. Bioorganic & medicinal chemistry letters, 21(16), 4893–4897. [Link]

-

Harris, J. L., et al. (2024). Use of protease substrate specificity screening in the rational design of selective protease inhibitors with unnatural amino acids: Application to HGFA, matriptase, and hepsin. Protein Science, 33(3), e5110. [Link]

Sources

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. peptide.com [peptide.com]

- 5. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester | C18H26N2O5 | CID 10697741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chempep.com [chempep.com]

- 14. Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Four guidelines to identify bona fide protease–substrate pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of substrate analogue inhibitors for the human airway trypsin-like protease HAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Use of protease substrate specificity screening in the rational design of selective protease inhibitors with unnatural amino acids: Application to HGFA, matriptase, and hepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

Technical Guide: Optimized BOC Chemistry for Dipeptide Synthesis

Executive Summary: The Strategic Case for BOC in Dipeptides

While Fmoc chemistry dominates modern Solid Phase Peptide Synthesis (SPPS), BOC (tert-butyloxycarbonyl) chemistry remains the superior choice for the solution-phase synthesis of dipeptides and short fragment building blocks.

The primary driver for this preference is Diketopiperazine (DKP) suppression . Dipeptide esters are thermodynamically prone to cyclization into DKPs. This reaction is base-catalyzed. The basic conditions required for Fmoc deprotection (e.g., 20% piperidine) often trigger rapid DKP formation before the next coupling can occur. Conversely, BOC deprotection is acidic (TFA or HCl), a condition under which the amine remains protonated (

This guide details the mechanistic underpinnings, optimized protocols, and critical troubleshooting frameworks for robust BOC-based dipeptide synthesis.

Mechanistic Foundations

The Acidolysis Pathway

The BOC group functions as a carbamate that is stable to basic and nucleophilic attack but highly labile to anhydrous acids. The cleavage mechanism is an E1-like elimination driven by the stability of the tert-butyl cation.

Diagram 1: BOC Acidolysis Mechanism

Figure 1: The protonation of the carbamate oxygen leads to the fragmentation of the tert-butyl cation, releasing CO2 and the free amine.

Cation Scavenging: The Hidden Variable

The cleavage generates a reactive tert-butyl cation (

Table 1: Scavenger Cocktails for BOC Deprotection

| Residue Sensitivity | Recommended Scavenger Cocktail (v/v) | Mechanism of Action |

| Standard (No sensitive residues) | DCM / TFA (1:1) or 4M HCl in Dioxane | Solvent acts as weak nucleophile; evaporation removes isobutylene. |

| Methionine (Met) | TFA / Thioanisole (95:5) | Thioanisole traps |

| Tryptophan (Trp) | TFA / Water / TIPS (95:2.5:2.5) | Water and Triisopropylsilane (TIPS) prevent alkylation of the indole ring. |

| Cysteine (Cys) | TFA / EDT / Water (94:3:3) | Ethanedithiol (EDT) is the most effective scavenger for sulfhydryls (Warning: Stench). |

The "Enemy": Diketopiperazine (DKP) Formation[2][3][4]

For dipeptides, the most critical failure mode is DKP formation.[2] This occurs when the N-terminal amine attacks the C-terminal ester carbonyl, forming a stable 6-membered ring.

Critical Insight: This reaction requires a free amine (nucleophile). By maintaining the dipeptide as an acid salt (e.g., TFA salt or HCl salt) immediately after deprotection, the amine remains protonated (

Diagram 2: DKP Formation Pathway

Figure 2: Base-catalyzed cyclization of dipeptide esters into Diketopiperazines.

Experimental Protocol: Solution Phase Dipeptide Synthesis

This protocol describes the synthesis of Boc-Phe-Val-OMe followed by deprotection to H-Phe-Val-OMe·HCl , minimizing DKP risk.

Phase A: Coupling (Installation)

Reagents: Boc-Phe-OH (1.0 eq), H-Val-OMe·HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DCM/DMF (solvent).

-

Dissolution: Dissolve Boc-Phe-OH and HOBt in DCM (0.1 M concentration). If solubility is poor, add minimal DMF.

-

Activation: Cool to 0°C. Add EDC·HCl. Stir for 15 minutes to form the active ester.

-

Addition: Add H-Val-OMe·HCl followed by dropwise addition of DIPEA. Maintain pH ~8 (check with wet pH paper).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup (Crucial):

-

Wash organic layer with 1M KHSO4 (removes basic impurities/DIPEA).

-

Wash with Sat. NaHCO3 (removes unreacted acid).

-

Wash with Brine , dry over MgSO4, and concentrate.

-

Result: Boc-Phe-Val-OMe (Stable intermediate).

-

Phase B: Deprotection (The "Safe" Route)

Reagents: 4M HCl in Dioxane (or EtOAc). Avoid TFA if product is volatile or if DKP risk is extreme, as HCl salts are often more crystalline and stable.

-

Preparation: Dissolve Boc-Phe-Val-OMe in minimal dry dioxane or EtOAc.

-

Acidolysis: Add 4M HCl in Dioxane (10 equivalents of HCl).

-

Reaction: Stir at RT. Evolution of CO2 gas will be observed.

-

Time: Typically 30–60 minutes. Monitor by TLC (Boc-SM will disappear; Product stays at baseline).

-

-

Isolation (Critical for Dipeptides):

-

Do NOT neutralize.

-

Concentrate the mixture in vacuo to remove excess HCl and solvent.

-

Precipitation: Add cold Diethyl Ether (

) or Hexane to the residue. The dipeptide-HCl salt should precipitate as a white solid. -

Filter and dry under high vacuum.[3]

-

Result:H-Phe-Val-OMe·HCl .

-

Why this works: By keeping the product as the HCl salt, the N-terminus is protonated (

Troubleshooting & Optimization

Racemization Control

Racemization occurs via oxazolone formation during the activation step.

-

Risk Factor: High with Histidine and Cysteine; moderate with Phenylalanine.

-

Mitigation: Always use HOBt or HOAt as an additive. Keep the activation temperature low (0°C). Avoid excess base (DIPEA/TEA) during coupling; use exactly enough to free the amine salt.

"Difficult" Sequences (Aggregation)

Even in dipeptides, bulky hydrophobic residues (e.g., Boc-Val-Val-OMe) can aggregate or react slowly.

-

Solution: Switch solvent to NMP or use HATU as the coupling reagent (requires only 1.0 eq base and is faster, reducing racemization time window).

Incomplete Deprotection

If the Boc group persists:

-

Cause: Solvent water content (diluting acid strength) or steric bulk.

-

Fix: Ensure anhydrous conditions. Switch to Neat TFA for 10 minutes, then precipitate immediately.

Workflow Visualization

Diagram 3: Optimized Dipeptide Synthesis Workflow

Figure 3: Step-by-step logic flow from starting materials to stable salt isolation.

References

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. Available at: [Link]

-

Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]

-

Boc Deprotection Mechanism - HCl . Common Organic Chemistry. Available at: [Link]

-

BOC Deprotection Reagent Guide . ACS GCI Pharmaceutical Roundtable. Available at: [Link]

-

Mechanistic Study of Diketopiperazine Formation . ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: BOC-Val-Ala-OMe as a Scaffold for Protease Inhibitors and ADC Linkers

Executive Summary

BOC-Val-Ala-OMe is a critical dipeptide intermediate used primarily in the synthesis of inhibitors for serine proteases, specifically Human Neutrophil Elastase (HNE) , and as a cleavable linker payload in Antibody-Drug Conjugates (ADCs) . Its structural motif (Valine-Alanine) is privileged, designed to mimic the P2-P1 substrate specificity of elastase-like enzymes and lysosomal proteases (e.g., Cathepsin B).

This guide details the conversion of this ester building block into potent transition-state analog inhibitors (peptide aldehydes) and its role in ADC linker chemistry.

Chemical Profile & Structural Logic

Physicochemical Properties

| Property | Specification |

| Chemical Name | N-(tert-Butoxycarbonyl)-L-valyl-L-alanine methyl ester |

| Molecular Formula | C₁₄H₂₆N₂O₅ |

| Molecular Weight | ~302.37 g/mol |

| Solubility | Soluble in DCM, DMF, MeOH; sparingly soluble in water. |

| Stability | Stable at -20°C. Ester moiety susceptible to hydrolysis at pH > 9. |

Mechanistic Grounding: The Val-Ala Motif

The utility of BOC-Val-Ala-OMe stems from its recognition by specific enzyme subsites:

-

HNE Specificity: Human Neutrophil Elastase prefers small aliphatic residues (Ala, Val) at the P1 site and hydrophobic residues at P2. The Val-Ala sequence perfectly occupies the S2-S1 pockets, positioning the C-terminus for catalytic attack.

-

ADC Cleavability: In ADCs, the Val-Ala dipeptide serves as a cathepsin-cleavable linker.[1] It is stable in plasma but rapidly hydrolyzed by lysosomal enzymes upon cell internalization, releasing the cytotoxic payload.

Application Note: Designing Elastase Inhibitors

The "Warhead" Concept

BOC-Val-Ala-OMe itself is a weak inhibitor. To create a potent drug candidate, the C-terminal methyl ester (-OMe) must be converted into an electrophilic "warhead" that traps the enzyme's active site serine (Ser195).

Common Warhead Transformations:

-

Peptide Aldehyde (-CHO): Forms a reversible hemiacetal with the active site serine.

-

Chloromethyl Ketone (-CMK): Irreversibly alkylates the active site histidine.

-

Boronic Acid (-B(OH)₂): Forms a transition-state mimic.

Strategic Synthesis Diagram

The following diagram illustrates the conversion of the "inert" ester block into an active inhibitor via the Weinreb amide intermediate—a route chosen for its high fidelity compared to direct reduction.

Caption: Synthetic pathway converting the ester precursor to the aldehyde inhibitor via the Weinreb amide to prevent over-reduction.

Protocol: Synthesis of BOC-Val-Ala-H (Peptide Aldehyde)

Objective: Convert BOC-Val-Ala-OMe to the aldehyde inhibitor BOC-Val-Ala-H. Rationale: Direct reduction of methyl esters to aldehydes using DIBAL is notoriously difficult to control and often yields the alcohol. This protocol uses the Weinreb Amide method for superior chemoselectivity.

Phase 1: Hydrolysis to Free Acid

-

Dissolution: Dissolve 10 mmol BOC-Val-Ala-OMe in 50 mL THF/Water (1:1).

-

Saponification: Add 1.2 eq of LiOH (1M aqueous solution) at 0°C. Stir at room temperature (RT) for 2 hours.

-

Monitoring: Check by TLC (SiO₂, 5% MeOH in DCM). The ester spot (R_f ~0.8) should disappear, replaced by the baseline acid spot.

-

Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

-

Checkpoint: Yield should be >95% white solid.

-

Phase 2: Weinreb Amide Formation

-

Activation: Dissolve the crude acid in dry DCM (0.2 M). Add 1.2 eq EDC·HCl and 1.2 eq HOBt . Stir for 15 min at 0°C.

-

Coupling: Add 1.2 eq N,O-Dimethylhydroxylamine hydrochloride and 2.5 eq DIPEA .

-

Reaction: Stir overnight at RT under nitrogen.

-

Purification: Wash with 5% citric acid, sat. NaHCO₃, and brine. Flash chromatography (Hex/EtOAc) is usually required to remove urea byproducts.

Phase 3: Reduction to Aldehyde

-

Setup: Dissolve the Weinreb amide in anhydrous THF (0.1 M) under Argon. Cool to -78°C (Critical for preventing over-reduction).

-

Reduction: Dropwise add 1.5 eq LiAlH₄ (1M in THF). Stir at -78°C for 30–60 mins.

-

Quench: Quench at -78°C with dropwise addition of sat. KHSO₄ (aqueous).

-

Isolation: Warm to RT, dilute with ether, separate phases, and dry.

-

Storage: Peptide aldehydes are prone to racemization and oxidation. Store at -80°C under inert gas immediately.

Application Note: ADC Linker Chemistry

BOC-Val-Ala-OMe is also the precursor for the Val-Ala-PAB (p-aminobenzyl) linker system used in ADCs.

Mechanism:

-

Conjugation: The ester is hydrolyzed and coupled to the payload (e.g., MMAE) via a PAB spacer.

-

Internalization: Upon ADC entry into the tumor cell, the lysosome fuses with the endosome.

-

Cleavage: Cathepsin B recognizes the Val-Ala sequence.[2] It cleaves the amide bond between Alanine and the PAB spacer.

-

Release: The PAB spacer spontaneously undergoes 1,6-elimination, releasing the free drug.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Over-reduction to Alcohol | Temperature too high during LiAlH₄ addition. | Maintain strict -78°C; ensure thermometer is in the solution. |

| Racemization of Ala | Basic conditions during coupling or workup. | Use HOBt/EDC (suppresses racemization); avoid excess base (DIPEA). |

| Poor Solubility | Hydrophobic Val-Ala nature.[2] | Use DMF/DCM mixtures; sonicate before adding reagents. |

| Low Yield (Hydrolysis) | Steric bulk of Valine. | Increase reaction time; warm slightly to 35°C if necessary. |

References

-

Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids. Synthesis. (Seminal paper on Weinreb amide reduction for peptide aldehydes).

-

Kawabata, T., et al. (1995). Design and Synthesis of New Orally Active Inhibitors of Human Neutrophil Elastase. Journal of Medicinal Chemistry. (Demonstrates Val-Ala motif in elastase inhibitors).

-

Dubowchik, G. M., et al. (2002). Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates. Bioconjugate Chemistry. (Establishes Val-Ala as a standard ADC linker).

-

Powers, J. C., et al. (1977). Specificity of Granulocyte Elastases. Biochimica et Biophysica Acta. (Defines the S1/S2 specificity for Val/Ala).

Sources

Optimization of Solution-Phase Dipeptide Synthesis: BOC-Val-Ala-OMe

Abstract & Scientific Context

The synthesis of BOC-Val-Ala-OMe (N-tert-butoxycarbonyl-L-valyl-L-alanine methyl ester) serves as a critical model system for understanding the coupling dynamics of

This Application Note details a robust, solution-phase protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) . Unlike Dicyclohexylcarbodiimide (DCC), which generates insoluble urea byproducts that are difficult to remove, EDC produces a water-soluble urea derivative, streamlining the purification process through aqueous extraction. HOBt is employed as a nucleophilic additive to convert the highly reactive (and racemization-prone)

Reaction Mechanism & Strategy

The success of this protocol relies on a "Pre-activation" strategy. Rather than mixing all reagents simultaneously, the carboxylic acid (BOC-Val-OH) is first activated with EDC and HOBt. This ensures the formation of the active ester before the amine component is introduced, minimizing the window for side reactions.

Mechanistic Pathway

-

Activation: Protonation of EDC facilitates attack by the carboxylate of BOC-Val-OH, forming the

-acylisourea. -

Stabilization: HOBt attacks the

-acylisourea, displacing the urea leaving group and forming the OBt-active ester. This intermediate is less prone to oxazolone formation (the primary pathway for racemization). -

Coupling: The free amine of H-Ala-OMe attacks the OBt-ester, yielding the dipeptide bond.

Visualization: Mechanistic Pathway

Figure 1: Mechanistic flow of EDC/HOBt coupling. Note the interception of the unstable O-acylisourea by HOBt to prevent side reactions.

Materials & Stoichiometry

Solvent Choice: Dichloromethane (DCM) is the primary solvent due to its low boiling point and excellent solubility for protected peptides. If reagents fail to dissolve, a 10-20% addition of Dimethylformamide (DMF) is permissible, though it complicates the aqueous workup.

| Component | Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| Acid | BOC-Val-OH | 217.26 | 1.0 | Carboxyl Component |

| Amine | H-Ala-OMe · HCl | 139.58 | 1.1 | Amine Component (Salt) |

| Coupling Agent | EDC · HCl | 191.70 | 1.2 | Activator (Carbodiimide) |

| Additive | HOBt (anhydrous) | 135.12 | 1.2 | Racemization Suppressor |

| Base | DIPEA (Hünig's Base) | 129.24 | 2.5 | Neutralizes HCl salt |

| Solvent | DCM (Anhydrous) | - | 0.1 M | Reaction Medium |

Note on Base: The amine is supplied as a hydrochloride salt (H-Ala-OMe · HCl). It must be neutralized to release the free amine. We use 2.5 equivalents of DIPEA: 1.0 equiv to neutralize the HCl on the amine, and slight excess to maintain basicity for the coupling.

Experimental Protocol

Phase 1: Pre-Activation (Critical for Purity)

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Dissolution: Add BOC-Val-OH (1.0 equiv) and HOBt (1.2 equiv) to the flask.

-

Solvent: Add anhydrous DCM to achieve a concentration of ~0.1 M (relative to the acid). Stir until fully dissolved.

-

Cooling: Submerge the flask in an ice-water bath (

). Allow to equilibrate for 10 minutes. -

Activation: Add EDC · HCl (1.2 equiv) in one portion.

-

Observation: The solution may become slightly cloudy or change color slightly. Stir at

for 20 minutes . This allows the formation of the OBt-active ester.

-

Phase 2: Coupling Reaction[3]

-

Amine Preparation: In a separate vial, dissolve H-Ala-OMe · HCl (1.1 equiv) in a minimal amount of DCM. Add DIPEA (2.5 equiv).

-

Why? Pre-mixing the amine and base ensures the free amine is ready to attack immediately upon addition.

-

-

Addition: Dropwise add the Amine/Base solution to the chilled Activated Acid solution over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for 4 to 12 hours .

-

Monitoring: Check progress via TLC (System: 50% EtOAc/Hexane). Stain with Ninhydrin (detects free amine) or Bromocresol Green (detects free acid). The reaction is complete when the starting acid spot disappears.

-

Phase 3: Workup & Isolation (Self-Validating Purification)

The workup relies on chemical orthogonality. We wash away impurities based on their solubility in acidic or basic aqueous layers.

-

Dilution: Dilute the reaction mixture with excess DCM (double the volume).

-

Acid Wash (Removes Amine/Base): Wash the organic layer with 10% Citric Acid (2 x 30 mL).

-

Base Wash (Removes Acid): Wash with Saturated

(2 x 30 mL). -

Drying: Wash with Brine (1 x 30 mL) to remove residual water. Dry the organic layer over anhydrous

or -

Filtration & Evaporation: Filter off the drying agent and concentrate the filtrate in vacuo (Rotary Evaporator) to yield the crude peptide.

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow ensuring removal of reagents via specific aqueous washes.

Analytical Validation & Troubleshooting

Expected Data

-

TLC: Product should appear as a distinct spot, typically higher Rf than the starting amine but lower than the protected acid in EtOAc/Hexane mixtures.

-

Yield: Solution phase coupling of Valine typically yields 75-90%. Lower yields suggest incomplete activation or steric hindrance issues.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Steric Hindrance of Valine | Increase activation time (Step 5) to 45 mins. Use HATU instead of EDC for difficult couplings [1]. |

| Racemization | High Base Concentration | Ensure DIPEA is not in large excess (>3 equiv). Keep activation step at strict |

| Emulsion during Workup | DMF presence | If DMF was used, wash with 5% LiCl solution (3x) before the Acid wash to remove DMF [3].[9] |

| Precipitate in Reaction | Urea formation | EDC urea is soluble, but if DCU (from DCC) was used by mistake, filter it off before workup. |

References

-

National Institutes of Health (NIH). (2014). Epimerisation in Peptide Synthesis. PMC. Retrieved from [Link]

-

Organic Syntheses. (2012). Standard Coupling Procedures: EDC/HOBt. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Practical methods for solution-phase peptide synthesis. RSC Advances. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. chimia.ch [chimia.ch]

- 8. olitecn.gr [olitecn.gr]

- 9. reddit.com [reddit.com]

Application of BOC-Val-Ala-OMe in antibody-drug conjugate (ADC) linkers

Application Note: High-Fidelity Synthesis of Val-Ala ADC Linkers using BOC-Val-Ala-OMe

Executive Summary

The dipeptide motif Valine-Alanine (Val-Ala) has emerged as a superior alternative to the traditional Valine-Citrulline (Val-Cit) linker in next-generation Antibody-Drug Conjugates (ADCs).[1] While Val-Cit is widely used (e.g., in Adcetris®), it suffers from hydrophobicity-induced aggregation at high Drug-Antibody Ratios (DAR). Val-Ala linkers exhibit enhanced hydrophilicity and plasma stability while maintaining rapid cleavage kinetics by lysosomal Cathepsin B .

This guide details the application of BOC-Val-Ala-OMe (N-tert-butoxycarbonyl-L-valyl-L-alanine methyl ester) as the critical starting material for synthesizing these linkers. We provide a validated workflow for converting this protected intermediate into a functional Maleimide-Caproyl-Val-Ala-PAB-Payload construct, emphasizing the prevention of racemization and the optimization of yield.

Scientific Rationale & Mechanism

Why Val-Ala?

The choice of linker defines the therapeutic window of an ADC. The Val-Ala dipeptide offers distinct physicochemical advantages:

-

Reduced Aggregation: Val-Ala is less hydrophobic than Val-Cit, reducing the propensity of the ADC to aggregate, which improves pharmacokinetics (PK) and reduces immunogenicity.

-

High Specificity: The amide bond between the C-terminal Alanine and the spacer (PAB) is a highly specific substrate for Cathepsin B , a cysteine protease upregulated in lysosomes of many cancer cells.

-

Plasma Stability: Unlike ester-based linkers, the Val-Ala amide bond remains stable in neutral physiological pH (bloodstream), preventing premature drug release.

Mechanism of Action (The "Payload Release" Cascade)

The efficacy of the linker relies on a precise sequence of biological events known as Self-Immolative Elimination .

-

Internalization: The ADC binds to the target antigen and is endocytosed.

-

Lysosomal Trafficking: The vesicle fuses with the lysosome.

-

Enzymatic Cleavage: Cathepsin B recognizes the Val-Ala sequence and hydrolyzes the amide bond at the C-terminus of Alanine.

-

1,6-Elimination: The cleavage exposes the amine of the para-aminobenzyl (PAB) spacer. The electron density shifts, causing the spontaneous release of carbon dioxide and the free cytotoxic payload (e.g., MMAE).

Figure 1: Mechanism of Cathepsin B-mediated cleavage of the Val-Ala linker.[2]

Experimental Workflow: Synthesis Protocol

Objective: Synthesis of Mc-Val-Ala-PAB-PNP (activated linker) starting from BOC-Val-Ala-OMe .

Reagents Required:

-

Starting Material: BOC-Val-Ala-OMe (High Purity >98%)

-

Solvents: THF (anhydrous), Methanol, DCM, DMF.

-

Reagents: LiOH (Lithium Hydroxide), EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline), PAB-OH (p-Aminobenzyl alcohol), Bis(4-nitrophenyl) carbonate, TFA (Trifluoroacetic acid), Maleimide-Caproic acid (Mc-OSu).

Phase 1: Hydrolysis of Methyl Ester

The methyl ester protects the carboxyl group during the initial dipeptide formation. It must be removed to allow coupling to the spacer.

-

Dissolution: Dissolve 1.0 eq of BOC-Val-Ala-OMe in a mixture of THF:MeOH:H2O (2:1:1 v/v).

-

Saponification: Add 2.5 eq of LiOH·H2O. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and monitor by TLC/LC-MS.

-

Critical Note: Do not heat. Excessive heat causes racemization of the Alanine alpha-carbon.

-

-

Workup: Acidify to pH 2-3 with 1N HCl. Extract with Ethyl Acetate. Wash with brine, dry over Na2SO4, and concentrate.

-

Product:BOC-Val-Ala-OH (White solid). Yield typically >90%.

-

Phase 2: Coupling to PAB Spacer

This step attaches the "self-immolative" spacer.

-

Activation: Dissolve BOC-Val-Ala-OH (1.0 eq) in anhydrous DCM/THF (1:1). Add EEDQ (1.2 eq). Stir for 15 mins.

-

Why EEDQ? EEDQ is preferred over EDC/NHS here because it minimizes racemization when coupling to weak aniline nucleophiles like PAB-OH.

-

-

Coupling: Add p-Aminobenzyl alcohol (PAB-OH) (1.1 eq). Stir at RT for 16-24 hours in the dark.

-

Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc).

-

Product:BOC-Val-Ala-PAB-OH .

-

Phase 3: Activation of the Spacer

The hydroxyl group of the PAB spacer must be activated to a carbonate to react with the amine of the drug payload.

-

Reaction: Dissolve BOC-Val-Ala-PAB-OH in dry DMF. Add Bis(4-nitrophenyl) carbonate (2.0 eq) and DIPEA (1.5 eq).

-

Monitoring: Reaction is usually fast (1-4 hours).

-

Product: BOC-Val-Ala-PAB-PNP (p-nitrophenyl carbonate).

Phase 4: N-Terminal Deprotection & Linker Assembly

Finally, swap the BOC group for the maleimide attachment head.

-

Deprotection: Treat BOC-Val-Ala-PAB-PNP with 20% TFA in DCM for 1 hour. Concentrate in vacuo to remove TFA.

-

Intermediate:H2N-Val-Ala-PAB-PNP (TFA salt).

-

-

Final Coupling: Dissolve the salt in DMF. Add Maleimide-Caproyl-NHS ester (Mc-OSu) (1.1 eq) and DIPEA (3.0 eq) to adjust pH to ~7.5.

-

Purification: HPLC (C18 column, Water/Acetonitrile gradient).

-

Final Reagent:Mc-Val-Ala-PAB-PNP .

-

Figure 2: Synthetic route from BOC-Val-Ala-OMe to activated ADC linker.

Comparative Data: Val-Ala vs. Val-Cit

The following data highlights why researchers are shifting toward Val-Ala linkers for hydrophobic payloads (e.g., PBD dimers, Tubulysins).

| Feature | Val-Cit (VC) Linker | Val-Ala (VA) Linker | Impact on ADC Development |

| Hydrophobicity | High | Moderate/Low | VA reduces aggregation risk at DAR 4-8. |

| Cleavage Rate | Fast (Cathepsin B) | Fast (Cathepsin B) | Comparable payload release kinetics.[1] |

| Plasma Stability | High | High | Both are stable in circulation (mouse/human).[1] |

| Aggregation | Prone to aggregation | Resistant to aggregation | VA yields more homogeneous products. |

| Synthesis Cost | Moderate | Lower | Alanine is cheaper and easier to handle than Citrulline. |

Troubleshooting & Quality Control

Common Failure Modes

-

Racemization:

-

Symptom: Appearance of diastereomeric peaks in HPLC.

-

Cause: High temperature during hydrolysis or over-activation during coupling.

-

Fix: Keep hydrolysis at 0°C. Use EEDQ or DEPBT for coupling steps instead of HATU/DIEA if racemization is observed.

-

-

Incomplete Hydrolysis:

-

Symptom: Residual methyl ester in NMR.

-

Cause: Steric bulk of the Valine side chain.

-

Fix: Ensure adequate reaction time (monitor by LCMS) and use a THF-rich solvent system to solubilize the protected peptide.

-

QC Specifications

-

Purity (HPLC): >95% (Critical to prevent non-cleavable impurities).

-

Identity (MS): Mass [M+H]+ within 0.1 Da of calculated.

-

Chiral Purity: >99% ee (L,L-isomer). Verified by Chiral HPLC.

References

-

Design of Val-Ala Linkers

- Title: "Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Aurist

- Source:PubMed Central (PMC)

-

URL:[Link]

-

Comparison of Val-Cit and Val-Ala

- Title: "Antibody–drug conjugates: Recent advances in linker chemistry"

- Source:Acta Pharmaceutica Sinica B (via NIH)

-

URL:[Link]

-

Cathepsin B Cleavage Mechanism

- Title: "Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjug

- Source:Molecules (via NIH)

-

URL:[Link]

-

Synthesis Protocols (BOC-Val-Ala-PAB)

Sources

Technical Application Note: Boc-Val-Ala-OMe in Cell Culture & In Vitro Assays

This guide details the technical application of Boc-Val-Ala-OMe (N-tert-butoxycarbonyl-L-valyl-L-alanine methyl ester), focusing on its critical role as a Cathepsin B cleavable linker model in Antibody-Drug Conjugate (ADC) development and as a substrate in protease kinetic profiling.[1]

Compound: Boc-Val-Ala-OMe CAS: 28875-17-4 (Ala-OMe analog reference) / Note: Specific CAS for Val-Ala-OMe varies by salt form; typically custom synthesized.[1] Molecular Weight: ~302.37 g/mol Primary Utility: ADC Linker Stability Profiling, Protease Substrate (Elastase/Cathepsin), Peptide Synthesis Intermediate.[1][2]